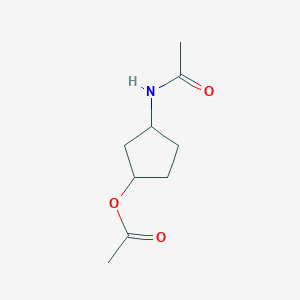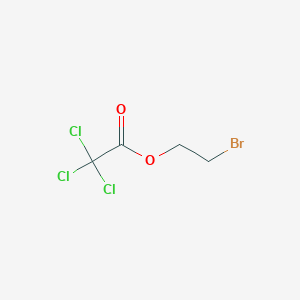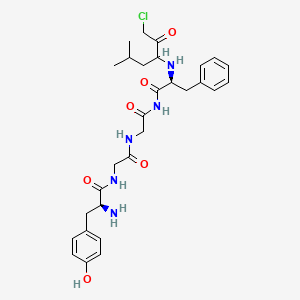
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- is a synthetic derivative of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in regulating pain and emotion in the human body by binding to opioid receptors. This compound is specifically designed to enhance the stability and efficacy of enkephalins for various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- involves multiple steps, starting from the basic enkephalin structure. The process typically includes:
Protection of functional groups: Protecting the amino and carboxyl groups to prevent unwanted reactions.
Introduction of the N-(1-(Cl-Ac)-3-methylbutyl) group: This step involves the use of specific reagents and catalysts to introduce the N-(1-(Cl-Ac)-3-methylbutyl) group to the enkephalin molecule.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain and emotional responses.
Medicine: Potential therapeutic applications in pain management and treatment of opioid addiction.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mecanismo De Acción
The compound exerts its effects by binding to opioid receptors in the central nervous system. This binding triggers a cascade of molecular events, including the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels. These actions result in decreased neuronal excitability and reduced perception of pain.
Comparación Con Compuestos Similares
Similar Compounds
Methionine-enkephalin: Another endogenous opioid peptide with similar functions.
Leucine-enkephalin: Shares structural similarities and binds to the same receptors.
Beta-endorphin: A longer peptide with more potent effects.
Uniqueness
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- is unique due to its enhanced stability and efficacy compared to natural enkephalins
Propiedades
Número CAS |
76960-27-5 |
|---|---|
Fórmula molecular |
C29H38ClN5O6 |
Peso molecular |
588.1 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[2-[[2-[[(2S)-2-[(1-chloro-5-methyl-2-oxohexan-3-yl)amino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C29H38ClN5O6/c1-18(2)12-23(25(37)15-30)34-24(14-19-6-4-3-5-7-19)29(41)35-27(39)17-32-26(38)16-33-28(40)22(31)13-20-8-10-21(36)11-9-20/h3-11,18,22-24,34,36H,12-17,31H2,1-2H3,(H,32,38)(H,33,40)(H,35,39,41)/t22-,23?,24-/m0/s1 |
Clave InChI |
DHUBMNZFMGJNCY-OTKIHZFJSA-N |
SMILES isomérico |
CC(C)CC(C(=O)CCl)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)CC(C(=O)CCl)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)

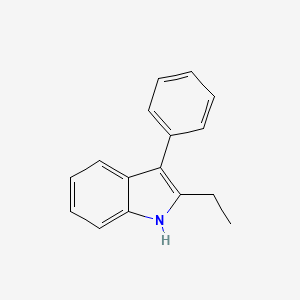
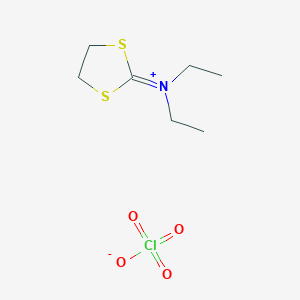
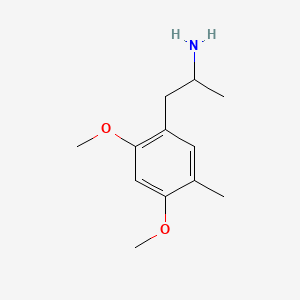
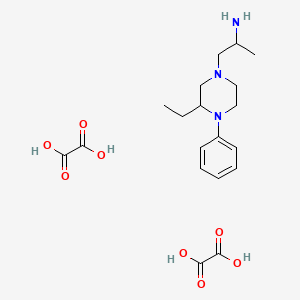

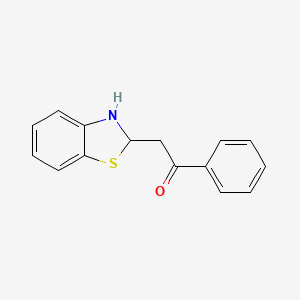
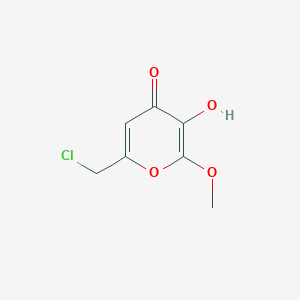
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

